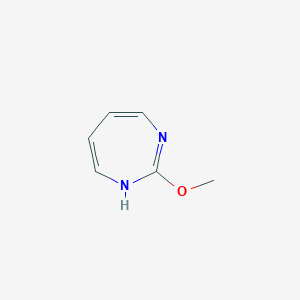
2-Methoxy-1H-1,3-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1H-1,3-diazepine is an organic compound belonging to the diazepine family, characterized by a seven-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1H-1,3-diazepine typically involves the photochemical nitrogen elimination and ring expansion of tetrazolo[1,5-a]pyridines or 2-azidopyridines. These intermediates react with alcohols to afford 2-alkoxy-1H-1,3-diazepines . The reaction conditions often include the use of secondary amines or water to produce different derivatives of diazepines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable photochemical reactions and the use of efficient catalysts to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1H-1,3-diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diazepinones.
Reduction: Reduction reactions can yield dihydro-diazepines.
Common Reagents and Conditions
Typical reagents used in these reactions include sodium methoxide, secondary amines, and alcohols. Reaction conditions often involve photochemical activation or heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted diazepines, diazepinones, and dihydro-diazepines, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing more complex diazepine derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Its application in the development of new materials and catalysts is also being investigated.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1H-1,3-diazepine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in anticancer research, it has been shown to induce cell cycle arrest by interacting with cellular pathways that regulate cell division . The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and protein interactions is of significant interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,4-Benzodiazepine: Known for its use in pharmaceuticals as anxiolytics and sedatives.
5H-1,3-Diazepine: Another diazepine derivative with distinct chemical properties and applications.
Uniqueness
2-Methoxy-1H-1,3-diazepine stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. This differentiates it from other diazepine derivatives, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
197721-02-1 |
|---|---|
Formule moléculaire |
C6H8N2O |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-methoxy-1H-1,3-diazepine |
InChI |
InChI=1S/C6H8N2O/c1-9-6-7-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) |
Clé InChI |
NQQVSWVBMFMYNC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
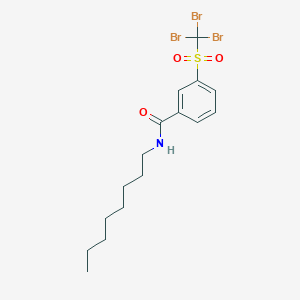
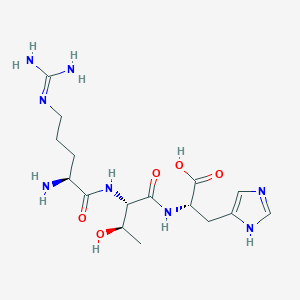
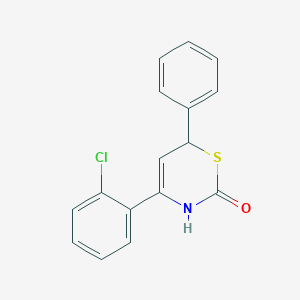

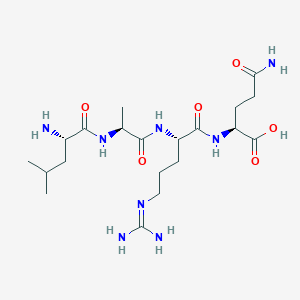
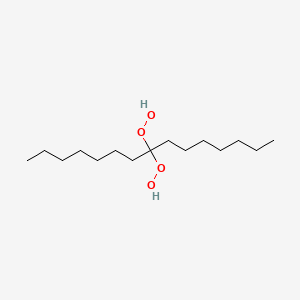

![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
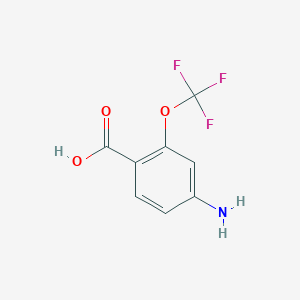

![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
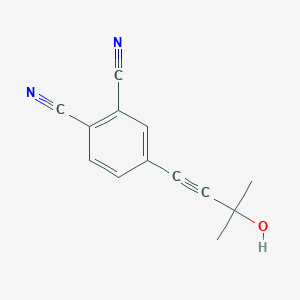
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
